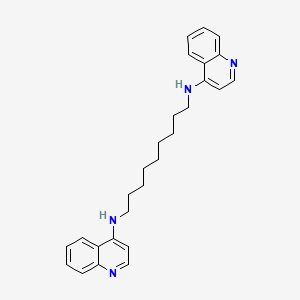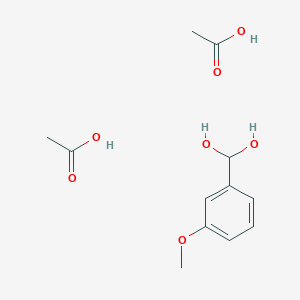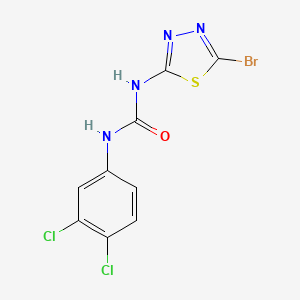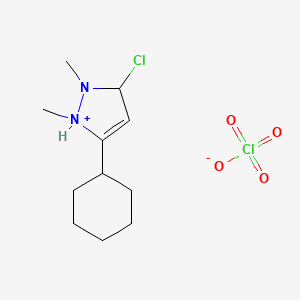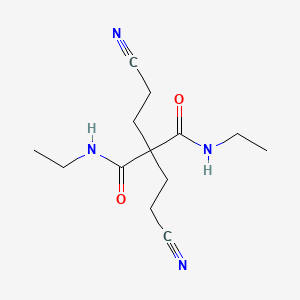
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a diethylaminoethyl group, a methyl group, and a nitro group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide typically involves the reaction of 4-nitrobenzoic acid with N,N-diethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of N-(2-Diethylaminoethyl)-N-methyl-4-amino-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-oxides and other oxidized derivatives.
Aplicaciones Científicas De Investigación
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The diethylaminoethyl group may facilitate the compound’s binding to biological targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Diethylaminoethyl)-N-methyl-4-amino-benzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Diethylaminoethyl)-N-methyl-4-chloro-benzamide: Contains a chloro group instead of a nitro group.
N-(2-Diethylaminoethyl)-N-methyl-4-methoxy-benzamide: Features a methoxy group in place of the nitro group.
Uniqueness
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
58028-49-2 |
|---|---|
Fórmula molecular |
C14H21N3O3 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H21N3O3/c1-4-16(5-2)11-10-15(3)14(18)12-6-8-13(9-7-12)17(19)20/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
CIRGXOODNYARDT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


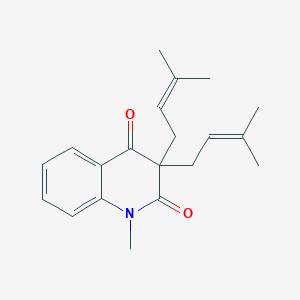
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
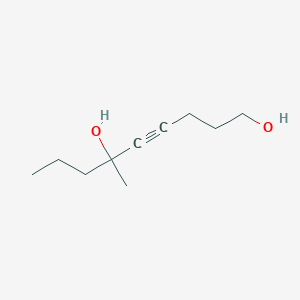
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
